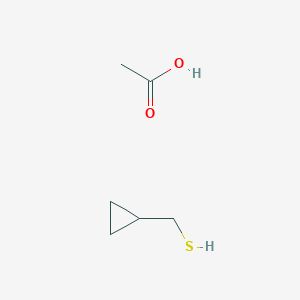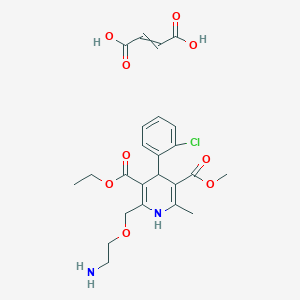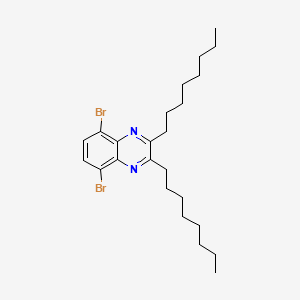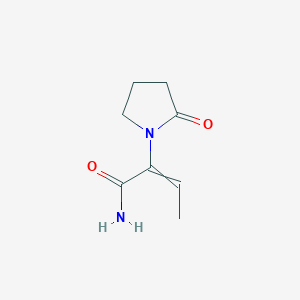
1-(Mercaptomethyl)cyclopropane acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Mercaptomethyl)cyclopropane acetic acid is a chemical compound with the molecular formula C6H10O2S and a molecular weight of 146.21 g/mol . It is also known by its systematic name, [1-(Mercaptomethyl)cyclopropyl]acetic acid . This compound is characterized by the presence of a cyclopropane ring, a mercaptomethyl group, and an acetic acid moiety, making it a versatile intermediate in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-(Mercaptomethyl)cyclopropane acetic acid involves several steps:
Ring Opening of Cyclopropanedimethanol Cyclic Sulfite: This step is carried out using potassium thioacetate to obtain an intermediate compound.
Sulfonic Acid Esterification: The intermediate is then reacted with methanesulfonyl chloride or paratoluensulfonyl chloride to form another intermediate.
Cyano Group Substitution: The intermediate undergoes a substitution reaction with potassium cyanide to form a cyano compound.
Hydrolysis: The final step involves the hydrolysis of the cyano compound under alkaline conditions to yield this compound.
Industrial production methods often involve optimizing these steps to ensure high yield and purity, making the process suitable for large-scale applications .
Análisis De Reacciones Químicas
1-(Mercaptomethyl)cyclopropane acetic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The mercapto group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Mercaptomethyl)cyclopropane acetic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Mercaptomethyl)cyclopropane acetic acid involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of leukotriene receptor antagonists, it plays a crucial role in inhibiting the cysteinyl leukotriene receptor, which is involved in inflammatory responses and bronchoconstriction . The compound’s mercapto group is essential for its binding affinity and inhibitory activity.
Comparación Con Compuestos Similares
1-(Mercaptomethyl)cyclopropane acetic acid can be compared with other similar compounds, such as:
[1-(Sulfanylmethyl)cyclopropyl]acetic acid: This compound has a similar structure but differs in the oxidation state of the sulfur atom.
1-(Carboxymethyl)-1-(sulphanylmethyl)cyclopropane: This compound has an additional carboxymethyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical and pharmaceutical processes .
Propiedades
Fórmula molecular |
C6H12O2S |
|---|---|
Peso molecular |
148.23 g/mol |
Nombre IUPAC |
acetic acid;cyclopropylmethanethiol |
InChI |
InChI=1S/C4H8S.C2H4O2/c5-3-4-1-2-4;1-2(3)4/h4-5H,1-3H2;1H3,(H,3,4) |
Clave InChI |
GURQNWWRYVBKHG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1CC1CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,8-Dihydroxy-3-methoxy-7-(beta-D-xylopyranosyloxy)[1]benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione; 3'-O-Methyl-4-O-(beta-D-xylopyranosyl)ellagic acid](/img/structure/B13385159.png)


![6-N-cyclopropyl-9-[4-[(2-methylpropan-2-yl)oxymethyl]cyclopent-2-en-1-yl]purine-2,6-diamine](/img/structure/B13385172.png)



![2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B13385184.png)

![17-Hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13385190.png)

![N-[(Dimethylamino)methylene]-2'-O-methylguanosine](/img/structure/B13385201.png)
![Propan-2-yl 7-[3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate](/img/structure/B13385202.png)
